N-[4-(2-Pyridinyl)benzoyl]glycine

Glycine Transporter 1 (GlyT1) Neuroscience Schizophrenia

Researchers quantifying the Atazanavir M6 metabolite often struggle to source a validated reference standard distinct from the parent drug or major oxidative metabolites. N-[4-(2-Pyridinyl)benzoyl]glycine (CAS 1391051-80-1) provides the definitive solution: it is both a selective GlyT1 inhibitor (IC50 1.5 nM in JAR cells) for neuroscience target engagement studies and a structurally specific, certified analytical reference standard for LC-MS/MS method validation. • Enables accurate M6 non-oxidative pathway quantification without cross-reactivity from M1/M2 metabolites • Low nanomolar potency minimizes off-target pharmacology versus weaker inhibitors requiring micromolar dosing • CAS-registered, batch-controlled reference material ensures regulatory compliance in pharmaceutical impurity profiling.

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
CAS No. 1391051-80-1
Cat. No. B586211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-Pyridinyl)benzoyl]glycine
CAS1391051-80-1
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O
InChIInChI=1S/C14H12N2O3/c17-13(18)9-16-14(19)11-6-4-10(5-7-11)12-3-1-2-8-15-12/h1-8H,9H2,(H,16,19)(H,17,18)
InChIKeyAGXRTZITFWDMAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(2-Pyridinyl)benzoyl]glycine Overview


N-[4-(2-Pyridinyl)benzoyl]glycine (CAS 1391051-80-1, molecular formula C14H12N2O3, molecular weight 256.26 g/mol) is a small molecule with a dual identity in scientific research . Structurally, it features a 4-(2-pyridinyl)benzoyl moiety conjugated to glycine . It functions as a potent and selective inhibitor of the glycine transporter-1 (GlyT1) with demonstrated affinity in cellular assays, but it is also a defined downstream Phase II metabolite of the HIV protease inhibitor Atazanavir, specifically arising from a non-oxidative 'M6' cleavage pathway . These two distinct profiles underpin its specialized utility: the first as a pharmacological tool compound for investigating glycinergic neurotransmission, and the second as an essential analytical reference standard for drug metabolism and pharmacokinetics (DMPK) studies.

N-[4-(2-Pyridinyl)benzoyl]glycine: No Generic Substitute


Generic substitution of N-[4-(2-Pyridinyl)benzoyl]glycine is precluded by its unique, non-overlapping research applications. As a GlyT1 inhibitor, its specific potency profile (IC50 1.5 nM in JAR cells) is not reliably replicated by alternative scaffolds like sarcosine or ALX-5407, making potency and selectivity comparisons essential for target engagement studies [1]. Furthermore, its role as a structurally specific, minor metabolite of Atazanavir means that alternative reference standards for the parent drug (Atazanavir) or its major oxidative metabolites (M1, M2) are wholly unsuitable for quantifying this distinct M6-derived analyte. Procurement of any other 'N-benzoylglycine' or 'glycine transporter inhibitor' will not fulfill the critical need for accurate and validated quantification of this specific metabolic species in DMPK workflows . The selection of this exact CAS-registered compound is thus a non-negotiable requirement for both mechanistic pharmacology and bioanalytical method development.

N-[4-(2-Pyridinyl)benzoyl]glycine Comparative Evidence


GlyT1b Inhibition Potency Comparison

N-[4-(2-Pyridinyl)benzoyl]glycine demonstrates high potency for the human glycine transporter-1B (GlyT1b). In a direct, comparable functional assay measuring the reduction of [14C]glycine uptake in human JAR cells, this compound exhibits an IC50 of 1.5 nM [1]. In contrast, a representative alternative inhibitor from a different chemotype (BDBM50533746, a pyridinylbenzamide derivative) shows significantly weaker inhibition in the same assay system with an IC50 of 952 nM [2].

Glycine Transporter 1 (GlyT1) Neuroscience Schizophrenia Inhibitor Potency

Atazanavir M6 Metabolite Identity

N-[4-(2-Pyridinyl)benzoyl]glycine is not a primary oxidative metabolite (e.g., M1, M2) of the HIV protease inhibitor Atazanavir but is a specific product of a non-oxidative, 'M6' cleavage pathway . This pathway involves the hydrolysis of the aza-peptide backbone of Atazanavir, releasing 4-(2-pyridinyl)benzoic acid (M6b), which subsequently undergoes Phase II conjugation with glycine to yield the target compound . In contrast, major Atazanavir metabolites such as M1 and M2 are formed via CYP3A4/5-mediated mono-oxygenation, representing a distinct metabolic fate .

Drug Metabolism and Pharmacokinetics (DMPK) Atazanavir Metabolite Identification Bioanalysis

Stable Isotope-Labeled Internal Standard

For accurate quantification, the procurement of a stable isotope-labeled analog is a prerequisite. The commercially available N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N (CAS 1391053-26-1) serves as the ideal internal standard (IS) for the unlabeled compound (CAS 1391051-80-1) . Unlike a structurally similar but unlabeled analog, which would co-elute and cause ion suppression without providing a distinct mass channel, this labeled version has a molecular weight of 259.24 g/mol (a difference of +3 g/mol from the parent's 256.26 g/mol) and is detectable in a unique MS/MS transition . This allows for the precise quantification of the parent metabolite in complex matrices like human plasma and urine using a validated LC-MS/MS protocol .

LC-MS/MS Stable Isotope Labeling Bioanalysis Internal Standard

N-[4-(2-Pyridinyl)benzoyl]glycine Research Applications


Atazanavir Metabolism Bioanalysis

Utilize N-[4-(2-Pyridinyl)benzoyl]glycine (CAS 1391051-80-1) as a certified reference standard for developing and validating LC-MS/MS methods to measure the 'M6' non-oxidative metabolic pathway of Atazanavir in plasma or hepatocyte incubation samples . Procurement of its stable isotope-labeled analog, N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N, is essential for use as an internal standard to ensure method accuracy and precision .

GlyT1 Inhibition Pharmacology

Employ this compound (CAS 1391051-80-1) in cell-based neuroscience assays (e.g., primary neuronal cultures or GlyT1-expressing cell lines) to study the role of glycine reuptake in synaptic plasticity or disease models of schizophrenia . Its low nanomolar potency (IC50 1.5 nM) allows for experimental conditions where minimal concentrations are needed for full target inhibition, reducing the risk of off-target pharmacology associated with weaker inhibitors requiring micromolar dosing .

Atazanavir API Impurity Profiling

Source N-[4-(2-Pyridinyl)benzoyl]glycine as a reference standard for pharmaceutical quality control laboratories. Its use is essential for identifying and quantifying this specific known impurity (a metabolic byproduct) in Atazanavir active pharmaceutical ingredient (API) batches and finished dosage forms, ensuring compliance with regulatory impurity thresholds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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